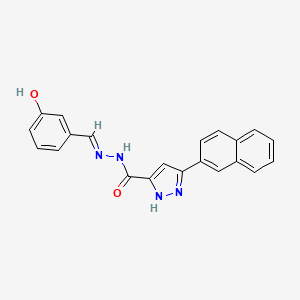![molecular formula C13H16N2O2 B5551065 N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)
N-[(cyclopentylamino)carbonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to "N-[(cyclopentylamino)carbonyl]benzamide," often involves complex organic reactions. For instance, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, were detailed through methods such as IR, H and C-NMR, mass spectrometry, and elemental analysis. These processes highlight the intricate steps involved in creating benzamide derivatives, starting from their respective amino and carboxylate precursors (Saeed, Rashid, Bhatti, & Jones, 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, providing insights into their crystalline forms and spatial arrangements. As an example, the crystal structure determination of related benzamides reveals their monoclinic space group and unit cell dimensions, along with intramolecular hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modifications. The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines under different conditions is one such reaction, showcasing the versatile nature of these compounds (Kazaryants, Erastov, Galkin, Vyrypaev, Salikhov, & Abdrakhmanov, 2011).
Physical Properties Analysis
The physical properties of benzamide derivatives, including their solubility, melting points, and crystal structures, are fundamental for their application in various fields. These properties are often determined through spectroscopic techniques and crystallography, providing a basis for their identification and purity assessment.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are essential for their functional applications. Studies involving molecular docking and bioassay as cyclooxygenase-2 inhibitors highlight the importance of understanding these properties for therapeutic applications (Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Electrophilic Cyclization in Organic Chemistry
A study by Mehta, Yao, and Larock (2012) delved into the electrophilic cyclization of 2-(1-alkynyl)benzamides, leading to the formation of cyclic imidates. This process, involving the oxygen of the carbonyl group rather than the nitrogen of the amide functionality, is significant in the synthesis of complex organic compounds (Mehta, Yao, & Larock, 2012).
Chemosensors in Environmental Analysis
Sun, Wang, and Guo (2009) developed a series of N-nitrophenyl benzamide derivatives as chemosensors for detecting cyanide in aqueous environments. This research highlights the potential of benzamide derivatives in environmental monitoring and safety (Sun, Wang, & Guo, 2009).
Cancer Research and Therapeutics
Kraker et al. (2003) investigated the role of CI-994, a derivative of N-acetyldinaline benzamide, in modulating histone acetylation in HCT-8 colon carcinoma. This compound inhibits histone deacetylase, leading to histone hyperacetylation, which is crucial in cancer therapy (Kraker et al., 2003).
Imaging and Diagnostic Applications
Eisenhut et al. (2000) focused on radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging. Their research contributed to the development of novel compounds for better melanoma uptake and selectivity in diagnostic imaging (Eisenhut et al., 2000).
Chemical Synthesis
Cui, Zhang, Wang, and Wu (2013) utilized vinylcarbenoids in Rh(III)-catalyzed C–H activation and cycloaddition with benzamides. This method, yielding azepinones, is significant in the context of efficient and mild reaction conditions for chemical synthesis (Cui, Zhang, Wang, & Wu, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(cyclopentylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)15-13(17)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZHVOZZECTNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-cyclopentylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)
![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)
![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)
![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)
![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)
![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)
![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)
![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)
